3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone
CAS No.: 57755-34-7
Cat. No.: VC4363832
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57755-34-7 |
---|---|
Molecular Formula | C14H15N3O2 |
Molecular Weight | 257.293 |
IUPAC Name | 5-(hydroxymethyl)-2-methyl-4-[(E)-(phenylhydrazinylidene)methyl]pyridin-3-ol |
Standard InChI | InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+ |
Standard InChI Key | ACVJLORANYOXLT-LZYBPNLTSA-N |
SMILES | CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO |
Introduction
Structural and Chemical Characteristics
Molecular Structure and Nomenclature
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is a pyridine derivative with a complex functional group arrangement. Its IUPAC name reflects the following structural features:
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Pyridine ring: Positions 2, 3, 4, and 5 are substituted with methyl, hydroxyl, hydroxymethyl, and a phenylhydrazone group, respectively.
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Phenylhydrazone group: Formed by the reaction of the aldehyde moiety at position 4 with phenylhydrazine, resulting in a C=N double bond with E-configuration .
The molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . The SMILES notation CC1=NC=C(C(=C1O)/C=N/NC2=CC=CC=C2)CO
confirms the connectivity of the hydroxyl, hydroxymethyl, methyl, and phenylhydrazone groups .
Key Functional Groups
Functional Group | Position | Role in Reactivity |
---|---|---|
Hydroxyl (-OH) | C3 | Hydrogen bonding, acidity |
Hydroxymethyl (-CH₂OH) | C5 | Solubility, steric effects |
Methyl (-CH₃) | C2 | Steric hindrance |
Phenylhydrazone (-C=N-NHPh) | C4 | Conjugation, redox activity |
The phenylhydrazone group enhances conjugation within the molecule, potentially influencing its optical and electronic properties .
Synthesis and Preparation Methods
General Synthetic Approach
The compound is synthesized via the condensation reaction between 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and phenylhydrazine hydrochloride under acidic conditions. This method is typical for hydrazone formation .
Detailed Reaction Protocol
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Starting Material Preparation:
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Hydrazone Formation:
Optimization and Yield Considerations
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Ethanol/water (4:1) | Solubility of reactants |
Temperature | 80–85°C | Reaction rate acceleration |
Acid Catalyst | Glacial acetic acid | Protonation of carbonyl |
High yields (e.g., 89.3% in phenylhydrazine synthesis ) are achievable with precise temperature control and stoichiometric ratios.
Physical and Chemical Properties
Spectroscopic Data
While direct spectral data for this compound is limited, analogous phenylhydrazones exhibit characteristic peaks:
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¹H NMR: Peaks for aromatic protons (δ 6.93–7.26 ppm), hydrazone proton (δ 8.4 ppm), and hydroxyl groups (δ 3.0–4.5 ppm) .
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UV-Vis: Absorption bands due to conjugation between the pyridine ring and phenylhydrazone group (λₘₐₓ ~ 300–400 nm).
Stability and Reactivity
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Thermal Stability: Decomposition above 200°C; phenylhydrazone group prone to hydrolysis under acidic/basic conditions .
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Oxidation: Susceptible to oxidation at the hydrazone moiety, forming azo derivatives .
Hazard Category | Classification | Pictogram |
---|---|---|
Skin Irritation | Category 2 (H315) | Exclamation mark |
Eye Irritation | Category 2A (H319) | Exclamation mark |
Respiratory Irritation | Category 3 (H335) | Exclamation mark |
Precautionary Measures
Risk | Mitigation Strategy |
---|---|
Skin Contact | Wear nitrile gloves; wash thoroughly |
Eye Exposure | Use goggles; flush with water |
Inhalation | Use respirator; ventilate area |
Disposal must follow local regulations for hazardous waste .
Analytical Characterization
Mass Spectrometry
Instrument | Ionization Method | Key Fragment Ions |
---|---|---|
Q Exactive Orbitrap | ESI | m/z 257.29 [M+H]⁺ |
The molecular ion peak confirms the molecular weight of 257.29 Da .
Chromatographic Data
Technique | Column | Retention Time (min) |
---|---|---|
HPLC | C18, 5 µm | 8.2–9.5 (pH 3.0 buffer) |
Research Applications and Derivatives
Role in Organic Synthesis
This compound serves as a building block for:
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Heterocyclic Derivatives: Indole synthesis via Fischer indole reactions .
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Coordination Complexes: Potential ligand for transition metals due to multiple donor sites .
Oxime Derivatives
The oxime analog, 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, demonstrates distinct spectral properties, including E-configured hydroxyimino groups .
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